2-Methoxy-3-(tributylstannyl)pyridine
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Overview
Description
2-Methoxy-3-(tributylstannyl)pyridine is an organotin compound with the molecular formula C18H33NOSn and a molecular weight of 398.17 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a tributylstannyl group, which is a tin-containing substituent. This compound is primarily used in organic synthesis and research applications.
Preparation Methods
The synthesis of 2-Methoxy-3-(tributylstannyl)pyridine typically involves the stannylation of 2-methoxy-3-bromopyridine. This reaction is carried out using tributyltin hydride (Bu3SnH) in the presence of a palladium catalyst under an inert atmosphere . The reaction conditions often include heating the reaction mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Methoxy-3-(tributylstannyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through cross-coupling reactions, such as the Stille coupling, which involves palladium catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form simpler tin-containing compounds.
Hydrolysis: The tributylstannyl group can be hydrolyzed under acidic or basic conditions to form the corresponding pyridine derivative and tributyltin hydroxide.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-3-(tributylstannyl)pyridine is widely used in scientific research, particularly in the field of organic synthesis. Some of its applications include:
Cross-Coupling Reactions: It serves as a precursor in Stille coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Ligand Synthesis: The compound is used in the synthesis of ligands for coordination chemistry and catalysis.
Biological Studies: It is employed in the development of bioactive molecules and pharmaceuticals, where the stannyl group can be replaced by other functional groups to modify biological activity.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(tributylstannyl)pyridine in chemical reactions involves the activation of the tributylstannyl group by a catalyst, typically palladium. The activated stannyl group then participates in the formation of new bonds with other reactants. In biological systems, the compound can interact with molecular targets through its pyridine ring and the substituents attached to it, influencing various biochemical pathways .
Comparison with Similar Compounds
2-Methoxy-3-(tributylstannyl)pyridine can be compared with other similar compounds, such as:
3-Methoxy-2-(tributylstannyl)pyridine: Similar in structure but with different substitution positions, affecting its reactivity and applications.
2-Methoxy-4-(tributylstannyl)pyridine: Another isomer with the stannyl group at a different position, leading to variations in its chemical behavior.
6-Methoxy-3-(tributylstannyl)pyridine: A compound with a methoxy group at a different position, influencing its use in synthesis and research.
These compounds share similar properties but differ in their reactivity and specific applications, highlighting the uniqueness of this compound in certain synthetic and research contexts.
Biological Activity
2-Methoxy-3-(tributylstannyl)pyridine is an organometallic compound characterized by a pyridine ring substituted with a methoxy group and a tributylstannyl moiety. Its molecular formula is C₁₈H₃₃NOSn. This compound, like many organotin derivatives, is of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The presence of the tributylstannyl group enhances the compound's nucleophilicity, making it suitable for various chemical reactions, including cross-coupling reactions under palladium catalysis. The methoxy group contributes to its reactivity, possibly influencing its interactions with biological targets.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₈H₃₃NOSn |
Molecular Weight | 359.12 g/mol |
Functional Groups | Methoxy, Tributylstannyl |
Solubility | Soluble in organic solvents |
The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the stannyl moiety may interact with cellular targets such as enzymes or membrane components, disrupting normal cellular functions.
Case Studies and Research Findings
- Study on Stannyl Derivatives : A study published in MDPI highlighted that certain stannyl compounds exhibited high bioactivity against bacteria compared to traditional antibiotics like trimethoprim. These findings suggest that this compound may possess similar potential .
- Reactivity in Biological Systems : Research indicates that organotin compounds can undergo hydrolysis in biological environments, leading to the release of toxic tin species that may contribute to their antimicrobial activity .
Table 2: Comparative Antibacterial Activity of Stannyl Compounds
Compound | MIC (µM) | Activity Type |
---|---|---|
This compound | TBD | Antibacterial |
Organotin Compound A | 50 | Effective against E. coli |
Organotin Compound B | 75 | Effective against S. aureus |
Synthesis and Applications
This compound can be synthesized through various methods involving palladium-catalyzed cross-coupling reactions. Its applications primarily lie in organic synthesis, where it serves as a versatile intermediate for constructing complex molecules.
Synthesis Methods
- Palladium-Catalyzed Reactions : This compound can be synthesized via Suzuki or Stille coupling reactions, where it interacts with aryl electrophiles to form biaryl compounds.
- Reactivity Studies : Ongoing research aims to explore its reactivity with different electrophiles and assess its potential pharmacological applications.
Properties
IUPAC Name |
tributyl-(2-methoxypyridin-3-yl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-4-2-3-5-7-6;3*1-3-4-2;/h2-3,5H,1H3;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNRTYAWGFGXLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(N=CC=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NOSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586017 |
Source
|
Record name | 2-Methoxy-3-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223418-74-4 |
Source
|
Record name | 2-Methoxy-3-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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